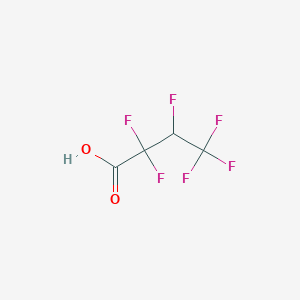
2,2,3,4,4,4-ヘキサフルオロ酪酸
概要
説明
2,2,3,4,4,4-Hexafluorobutyric acid is a fluorinated organic compound with the molecular formula C₄H₂F₆O₂ and a molecular weight of 196.05 g/mol . It is known for its high chemical stability and unique properties due to the presence of multiple fluorine atoms. This compound is primarily used in scientific research and industrial applications.
科学的研究の応用
2,2,3,4,4,4-Hexafluorobutyric acid has a wide range of applications in scientific research:
作用機序
Target of Action
It is known to be used as a polymerization initiator for the preparation of cationic polymers .
Mode of Action
It is known to be more chemically stable than other quaternary ammonium compounds . As a polymerization initiator, it likely interacts with monomers to start the polymerization process, leading to the formation of cationic polymers .
Result of Action
As a polymerization initiator, it is likely involved in the formation of cationic polymers .
Action Environment
Like all chemical reactions, factors such as temperature, ph, and concentration likely play a role in its effectiveness as a polymerization initiator .
生化学分析
Biochemical Properties
2,2,3,4,4,4-Hexafluorobutyric acid plays a significant role in various biochemical reactions. It is known to interact with calcium ions, which can influence its activity and stability. The compound’s ability to bind to calcium ions suggests that it may interact with calcium-dependent enzymes and proteins, potentially affecting their function. Additionally, 2,2,3,4,4,4-Hexafluorobutyric acid is used as a polymerization initiator, indicating its involvement in reactions that form cationic polymers. This interaction with biomolecules highlights its importance in biochemical processes .
Cellular Effects
The effects of 2,2,3,4,4,4-Hexafluorobutyric acid on various types of cells and cellular processes are notable. It has been shown to cause irritation upon contact with skin or eyes, indicating its potential cytotoxicity. In terms of cellular function, 2,2,3,4,4,4-Hexafluorobutyric acid may influence cell signaling pathways and gene expression by interacting with calcium ions and other biomolecules. This interaction can lead to changes in cellular metabolism and overall cell function .
Molecular Mechanism
At the molecular level, 2,2,3,4,4,4-Hexafluorobutyric acid exerts its effects through various mechanisms. Its ability to bind to calcium ions suggests that it may inhibit or activate calcium-dependent enzymes, thereby affecting biochemical pathways. Additionally, the compound’s reactivity allows it to fragment proteins and nucleic acids, which can lead to changes in gene expression and protein function. These molecular interactions highlight the compound’s role in modulating biochemical processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2,3,4,4,4-Hexafluorobutyric acid can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that 2,2,3,4,4,4-Hexafluorobutyric acid remains chemically stable over extended periods, making it a reliable reagent for biochemical experiments. Its reactivity may lead to gradual degradation, which could affect its efficacy in long-term studies .
Dosage Effects in Animal Models
The effects of 2,2,3,4,4,4-Hexafluorobutyric acid vary with different dosages in animal models. At lower doses, the compound may exhibit minimal cytotoxicity and influence biochemical pathways without causing significant adverse effects. At higher doses, 2,2,3,4,4,4-Hexafluorobutyric acid may induce toxic effects, such as irritation and potential damage to tissues. These dosage-dependent effects highlight the importance of careful dosage control in experimental settings .
Metabolic Pathways
2,2,3,4,4,4-Hexafluorobutyric acid is involved in various metabolic pathways, particularly those related to calcium ion binding and polymerization reactions. The compound’s interaction with calcium ions suggests that it may influence calcium-dependent metabolic processes, potentially affecting metabolic flux and metabolite levels. Additionally, its role as a polymerization initiator indicates its involvement in pathways that form cationic polymers, further emphasizing its significance in biochemical reactions .
Transport and Distribution
Within cells and tissues, 2,2,3,4,4,4-Hexafluorobutyric acid is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation, affecting its overall activity and function. The compound’s ability to bind to calcium ions may also play a role in its transport and distribution, as calcium-binding proteins could facilitate its movement within cells .
Subcellular Localization
The subcellular localization of 2,2,3,4,4,4-Hexafluorobutyric acid is influenced by its interactions with targeting signals and post-translational modifications. These interactions can direct the compound to specific compartments or organelles, affecting its activity and function. For example, the compound’s ability to bind to calcium ions may target it to calcium-rich regions within cells, where it can exert its biochemical effects .
準備方法
Synthetic Routes and Reaction Conditions
2,2,3,4,4,4-Hexafluorobutyric acid can be synthesized through various methods. One common approach involves the reaction of hexafluoropropylene oxide with carbon dioxide in the presence of a catalyst . The reaction typically occurs under high pressure and elevated temperatures to yield the desired product.
Industrial Production Methods
In industrial settings, the production of 2,2,3,4,4,4-Hexafluorobutyric acid often involves large-scale chemical reactors where the reaction conditions are carefully controlled to optimize yield and purity. The product is then purified through distillation or crystallization techniques to achieve the required specifications .
化学反応の分析
Types of Reactions
2,2,3,4,4,4-Hexafluorobutyric acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form perfluorinated carboxylic acids.
Reduction: Reduction reactions can convert it into less oxidized fluorinated compounds.
Substitution: It can participate in nucleophilic substitution reactions where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields perfluorinated carboxylic acids, while substitution reactions can produce a variety of fluorinated derivatives .
類似化合物との比較
Similar Compounds
2,2,3,3,4,4-Hexafluorobutyric acid: Similar in structure but with slight differences in fluorine atom placement.
2,2,3,4,4,4-Heptafluorobutyric acid: Contains an additional fluorine atom, leading to different chemical properties.
Uniqueness
2,2,3,4,4,4-Hexafluorobutyric acid is unique due to its specific arrangement of fluorine atoms, which imparts distinct chemical and physical properties. Its high stability and reactivity make it valuable in various research and industrial applications .
特性
IUPAC Name |
2,2,3,4,4,4-hexafluorobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2F6O2/c5-1(4(8,9)10)3(6,7)2(11)12/h1H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZLUIEGTKBIKSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)(F)F)(C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2F6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90626970 | |
| Record name | 3H-Perfluorobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90626970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
379-90-8 | |
| Record name | 3H-Perfluorobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90626970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,3,4,4,4-Hexafluorobutyric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[Ethyl(methyl)amino]acetone hydrochloride](/img/structure/B1371211.png)
![[5-(2-Methyl-1,3-thiazol-4-yl)-2-furyl]methylamine dihydrochloride](/img/structure/B1371212.png)
![6-Bromo-7-methyl[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1371213.png)


![6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid dihydrochloride](/img/structure/B1371220.png)





